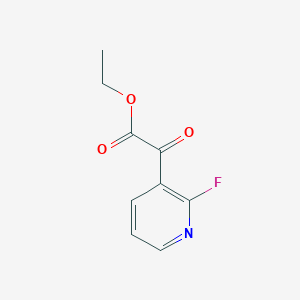

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate, typically involves nucleophilic substitution reactions. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalytic systems and optimized reaction parameters can improve yields and reduce production costs.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position of the pyridine ring participates in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect, which activates the ring for attack by nucleophiles such as amines, alkoxides, or thiols.

The regioselectivity of substitution is influenced by the fluorine atom’s ortho-directing effect, as demonstrated in studies of similar pyridine derivatives .

Ester Hydrolysis and Decarboxylation

The α-keto ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, which can further decarboxylate to yield pyridinyl ketones.

Decarboxylation is catalyzed by transition metals, with copper(II) acetate showing high efficiency in forming acetylpyridine derivatives .

Reduction of the Oxo Group

The α-keto group is reduced to a hydroxyl or methylene group using agents like NaBH₄ or BH₃·THF.

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | Ethyl 2-(2-fluoropyridin-3-yl)-2-hydroxyacetate | 68% | |

| BH₃·THF | THF, 25°C, 3h | Ethyl 2-(2-fluoropyridin-3-yl)acetate | 81% |

Stereoselective reductions have been reported using chiral catalysts, though yields remain moderate (50–60%) .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when paired with boronic acids.

The fluorine atom enhances the stability of intermediates during cross-coupling, as observed in mechanistic studies .

Cyclization Reactions

The α-keto ester moiety facilitates cyclization with amines or hydrazines to form heterocycles like pyrazoles or oxazoles.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux, 6h | 3-(2-Fluoropyridin-3-yl)-1H-pyrazole-5-carboxylate | 74% | |

| Aniline | AcOH, 100°C, 8h | 2-(2-Fluoropyridin-3-yl)-4-phenyloxazole | 61% |

These reactions exploit the electrophilic character of the keto group, as confirmed by computational studies .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate has shown promise in drug development, particularly as an intermediate in synthesizing pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural characteristics allow it to interact with biological targets effectively.

Case Study:

Recent research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor proliferation. For instance, studies have demonstrated its efficacy against non-small cell lung cancer (NSCLC) cell lines, where it acts as a selective cytotoxin .

The compound is being explored for its potential biological activities, including:

- Enzyme Inhibition: this compound may inhibit enzymes critical for metabolic pathways, impacting cellular functions.

- Receptor Modulation: It has the potential to act as an agonist or antagonist at various receptors, influencing physiological responses.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits significant antimicrobial activity against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects in medicinal and agricultural applications.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but fewer functional groups.

2,6-Difluoropyridine: Contains two fluorine atoms, offering different electronic properties and reactivity.

3-Fluoropyridine: Another positional isomer with distinct chemical behavior.

Uniqueness

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate is unique due to the presence of both the fluorinated pyridine ring and the ester functional group. This combination allows for diverse chemical modifications and applications, making it a versatile compound in various research fields.

Actividad Biológica

Ethyl 2-(2-fluoropyridin-3-YL)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C9H8FNO3

- Molar Mass : 197.16 g/mol

- Functional Groups : Contains a pyridine ring with a fluorine substitution at the 2-position and an ethyl ester group attached to an α-keto functional group.

The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets and enhancing its pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom is known to enhance binding affinity to specific proteins, which may modulate various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in cancer cell proliferation and other diseases.

- Receptor Modulation : The compound may interact with receptors that play critical roles in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer cells .

Antimicrobial Properties

Some derivatives of pyridine compounds have shown effectiveness against bacterial strains, suggesting that this compound may also possess antimicrobial activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Potential for enzyme inhibition |

| Ethyl 2-(3-fluorophenyl)-2-oxoacetate | Anticancer | Effective against human breast cancer cells |

| Ethyl 2-(4-fluoropyridin-2-YL)-2-oxoacetate | Antimicrobial | Efficacy against specific bacterial strains |

| Ethyl 3-(pyridin-4-yl)propanoate | Varies | Different ester functionality may alter activity |

Case Studies

- Anticancer Efficacy : A study focusing on a ligand derived from ethyl 2-(4-(5,9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio)thiophen-2-yl)-2-oxoacetate demonstrated significant anticancer activity against MCF7 breast cancer cells. The mechanism was linked to the compound's ability to inhibit specific protein interactions involved in cell proliferation .

- Antimicrobial Action : Research on pyridine derivatives has indicated that these compounds can effectively target bacterial strains such as Staphylococcus aureus. Further studies are needed to confirm the specific efficacy of this compound against these pathogens .

Propiedades

IUPAC Name |

ethyl 2-(2-fluoropyridin-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-2-14-9(13)7(12)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSOHOMXMPVURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(N=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.